molecular formula C28H46Br2O2 B15355249 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione

2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B15355249
M. Wt: 574.5 g/mol
InChI Key: SZXBZEDCMJOFPL-UHFFFAOYSA-N
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Description

2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring with bromoalkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common approach is the bromination of the corresponding cyclohexadiene derivative followed by alkylation with 10-bromodecyl bromide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or alkenes.

  • Substitution: Replacement of bromoalkyl groups with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromoalkyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione may be employed in studying cell membrane interactions and transport mechanisms due to its lipophilic nature.

Medicine: Potential medicinal applications include its use as a precursor for drug development. Its unique structure may be exploited to create new therapeutic agents with specific biological activities.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cell membranes, affecting membrane fluidity and permeability. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,4-Bis(10-bromodecoxy)benzene

  • 2,3-Bis(10-bromodecyl)benzene

Uniqueness: 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione stands out due to its cyclohexadiene core and the presence of bromoalkyl substituents, which confer unique chemical properties compared to its benzene-based counterparts.

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Properties

Molecular Formula

C28H46Br2O2

Molecular Weight

574.5 g/mol

IUPAC Name

2,3-bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C28H46Br2O2/c1-23-24(2)28(32)26(20-16-12-8-4-6-10-14-18-22-30)25(27(23)31)19-15-11-7-3-5-9-13-17-21-29/h3-22H2,1-2H3

InChI Key

SZXBZEDCMJOFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)CCCCCCCCCCBr)CCCCCCCCCCBr)C

Origin of Product

United States

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